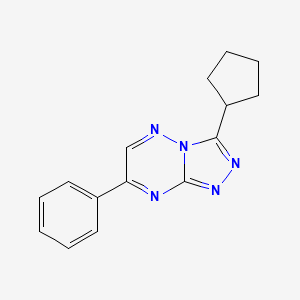
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazolotriazine compound .
Industrial Production Methods: Industrial production of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazolotriazine ring.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine:
Uniqueness: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is unique due to its specific cyclopentyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents may enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Biological Activity
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
- Molecular Formula : C15H16N6
- Molecular Weight : 284.33 g/mol
- CAS Number : 71347-53-0
Biological Activity Overview
The biological activities of 1,2,4-triazole derivatives include:
- Anticancer Activity : Many derivatives have demonstrated promising anticancer properties through various mechanisms.
- Antimicrobial Properties : Exhibiting activity against a range of bacteria and fungi.
- Anti-inflammatory Effects : Some compounds have shown potential in reducing inflammation.
Anticancer Activity
Recent studies indicate that triazole derivatives can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may activate apoptotic pathways involving caspases (e.g., caspase 3/7) and modulate key proteins such as p53 and NF-κB .
- Cell Lines Tested : Research has primarily focused on breast cancer cell lines (MCF-7 and MDA-MB-231), where triazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study: Cytotoxicity Assessment
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-cyclopentyl-7-phenyl | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| 3-cyclopentyl-7-phenyl | MDA-MB-231 | 15.0 | Inhibition of NF-κB and promotion of p53 |
Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings
A study demonstrated that a related triazole derivative reduced inflammation markers in animal models by downregulating TNF-alpha and IL-6 levels .
Properties
CAS No. |
86869-98-9 |
|---|---|
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-cyclopentyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C15H15N5/c1-2-6-11(7-3-1)13-10-16-20-14(12-8-4-5-9-12)18-19-15(20)17-13/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
DSLXNVNELKWDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2N=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















